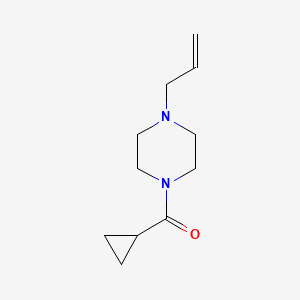![molecular formula C17H16N2OS B5305690 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol, also known as BZP, is a synthetic compound that belongs to the class of phenethylamines. It is commonly used as a recreational drug due to its stimulant properties. However, BZP has also been studied for its potential applications in scientific research. In
Applications De Recherche Scientifique
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has been studied for its potential applications in various scientific research fields. One area of interest is its use as a tool to study the central nervous system. 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can help researchers understand the mechanisms of these neurotransmitters.
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has also been studied for its potential use as an antidepressant. Studies have shown that 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol can increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are often targeted by antidepressant drugs.
Mécanisme D'action
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their levels in the brain. 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol also acts as a monoamine oxidase inhibitor, which can further increase the levels of these neurotransmitters.
Biochemical and Physiological Effects:
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in mood, such as increased alertness and euphoria. However, 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol can also have negative effects, such as anxiety, agitation, and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It is also a potent stimulant, which can be useful for studying the central nervous system. However, 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol also has limitations. It is a controlled substance and can be difficult to obtain. It also has potential health risks, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for research on 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol. One area of interest is its potential use as a treatment for depression. Further studies are needed to determine the safety and efficacy of 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol as an antidepressant. Another area of interest is its potential use as a tool to study the central nervous system. More research is needed to understand the mechanisms of action of 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol and its effects on neurotransmitter release. Additionally, studies are needed to determine the long-term effects of 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol use on the brain and body.
Méthodes De Synthèse
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol can be synthesized through a multi-step process starting with the reaction of 2-aminophenol with thionyl chloride to form 2-chlorophenol. This is then reacted with potassium thiocyanate to form 2-thiocyanatophenol. The final step involves the reaction of 2-thiocyanatophenol with benzylmethylamine to form 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol.
Propriétés
IUPAC Name |
2-[2-[benzyl(methyl)amino]-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-19(11-13-7-3-2-4-8-13)17-18-15(12-21-17)14-9-5-6-10-16(14)20/h2-10,12,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEWFDKLWRPASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=CS2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[Benzyl(methyl)amino]-1,3-thiazol-4-yl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)
![2-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5305654.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)



![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)
